REACTION_CXSMILES
|
[S:1](=[O:4])(=[O:3])=[O:2].[CH:5]1[CH:10]=[C:9]2[CH:11]=[CH:12][C:13]([NH2:19])=[C:14]([S:15]([OH:18])(=[O:17])=[O:16])[C:8]2=[CH:7][CH:6]=1.[S:20](=[O:24])(=[O:23])([OH:22])[OH:21]>>[NH2:19][C:13]1[CH:12]=[CH:11][C:9]2[C:10]([S:1]([OH:4])(=[O:3])=[O:2])=[CH:5][C:6]([S:20]([OH:23])(=[O:22])=[O:21])=[CH:7][C:8]=2[C:14]=1[S:15]([OH:18])(=[O:16])=[O:17].[CH:11]1[C:9]2[C:8](=[C:7]([S:20]([OH:22])(=[O:24])=[O:21])[CH:6]=[C:5]([S:1]([OH:4])(=[O:3])=[O:2])[CH:10]=2)[CH:14]=[C:13]([NH2:19])[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=2C=C(C=C(C2C=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](=[O:4])(=[O:3])=[O:2].[CH:5]1[CH:10]=[C:9]2[CH:11]=[CH:12][C:13]([NH2:19])=[C:14]([S:15]([OH:18])(=[O:17])=[O:16])[C:8]2=[CH:7][CH:6]=1.[S:20](=[O:24])(=[O:23])([OH:22])[OH:21]>>[NH2:19][C:13]1[CH:12]=[CH:11][C:9]2[C:10]([S:1]([OH:4])(=[O:3])=[O:2])=[CH:5][C:6]([S:20]([OH:23])(=[O:22])=[O:21])=[CH:7][C:8]=2[C:14]=1[S:15]([OH:18])(=[O:16])=[O:17].[CH:11]1[C:9]2[C:8](=[C:7]([S:20]([OH:22])(=[O:24])=[O:21])[CH:6]=[C:5]([S:1]([OH:4])(=[O:3])=[O:2])[CH:10]=2)[CH:14]=[C:13]([NH2:19])[CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=2C=C(C=C(C2C=C1)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |